An In-Depth Technical Guide to 2'-OMe-Bz-C Phosphoramidite for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2'-OMe-Bz-C Phosphoramidite for Researchers and Drug Development Professionals
Introduction: 2'-O-Methyl-N4-benzoyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as 2'-OMe-Bz-C Phosphoramidite, is a crucial building block in the chemical synthesis of modified oligonucleotides. Its unique properties make it an invaluable tool for the development of therapeutic and diagnostic nucleic acid-based molecules, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. The incorporation of the 2'-O-methyl (2'-OMe) modification enhances the nuclease resistance and binding affinity of oligonucleotides, thereby improving their stability and efficacy in biological systems. This technical guide provides a comprehensive overview of the properties, applications, and detailed experimental protocols related to 2'-OMe-Bz-C Phosphoramidite.
Core Properties of 2'-OMe-Bz-C Phosphoramidite
The fundamental chemical and physical properties of 2'-OMe-Bz-C Phosphoramidite are summarized in the table below. These parameters are critical for its handling, storage, and successful application in solid-phase oligonucleotide synthesis.
| Property | Value |
| Molecular Formula | C47H54N5O9P |
| Molecular Weight | 863.94 g/mol [1][2] |
| CAS Number | 110764-78-8[1] |
| Appearance | White powder[1] |
| Purity | Typically ≥98% as determined by HPLC[1] |
| Solubility | Soluble in anhydrous acetonitrile |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) to prevent degradation from moisture and oxidation[3] |
| Key Protecting Groups | 5'-OH: Dimethoxytrityl (DMT), N4 (Cytosine): Benzoyl (Bz), 3'-Phosphate: β-Cyanoethyl, 2'-OH: Methyl (OMe) |
Applications in Oligonucleotide Synthesis
The primary application of 2'-OMe-Bz-C Phosphoramidite is its incorporation into synthetic oligonucleotides to confer desirable therapeutic properties. The 2'-O-methyl modification provides several key advantages:
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Enhanced Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of cellular nucleases, significantly increasing the in vivo half-life of the oligonucleotide.[4] This resistance is intermediate between that of unmodified oligonucleotides and those with phosphorothioate linkages.[4]
-
Increased Duplex Stability: The 2'-OMe modification locks the sugar pucker in a conformation that favors the formation of stable A-form helices when hybridized to a complementary RNA strand. This leads to a higher melting temperature (Tm) of the resulting duplex, enhancing binding affinity to the target RNA.[4]
-
Reduced Immunogenicity: Compared to some other modifications, 2'-O-methylated oligonucleotides tend to have a lower immunostimulatory profile.
These properties make 2'-OMe-Bz-C Phosphoramidite a preferred choice for the synthesis of:
-
Antisense Oligonucleotides: These are short, single-stranded nucleic acids designed to bind to a specific mRNA and modulate its function. The high binding affinity and nuclease resistance imparted by the 2'-OMe modification are essential for their efficacy.[4]
-
siRNA Duplexes: Small interfering RNAs require modifications to improve their stability and pharmacokinetic properties. 2'-O-methylation is a common modification strategy used in the synthesis of therapeutic siRNA candidates.
-
Aptamers: These are structured oligonucleotides that bind to specific target molecules. The conformational stability provided by the 2'-OMe group can be advantageous in developing robust aptamers for diagnostic and therapeutic applications.[5]
-
Molecular Probes: The enhanced stability and binding properties are also beneficial for the design of sensitive and specific molecular probes for various research applications.
It is important to note that oligonucleotides fully modified with 2'-OMe bases are incapable of mediating RNase H activity.[4] RNase H is an enzyme that cleaves the RNA strand of a DNA-RNA hybrid, a mechanism of action for some antisense drugs. Therefore, 2'-OMe modifications are often used in combination with other modifications or in "gapmer" designs to achieve the desired biological effect.
Experimental Protocols
Synthesis of Oligonucleotides Incorporating 2'-OMe-Bz-C Phosphoramidite
The following is a detailed protocol for the automated solid-phase synthesis of an oligonucleotide containing a 2'-O-methyl-benzoyl-cytidine residue.
Materials:
-
2'-OMe-Bz-C Phosphoramidite
-
Other required phosphoramidites (e.g., for A, G, U/T)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Automated DNA/RNA synthesizer
Protocol:
-
Phosphoramidite Preparation:
-
Allow the vial of 2'-OMe-Bz-C Phosphoramidite to warm to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., in a glove box), dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M).
-
Install the phosphoramidite solution on the synthesizer.
-
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition.
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Step 2: Coupling: The 2'-OMe-Bz-C Phosphoramidite solution and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-OMe group, a longer coupling time compared to standard DNA phosphoramidites is generally required. A coupling time of 5-15 minutes is typical.[6][7]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.
-
-
Final Deblocking: After the final coupling cycle, a final deblocking step is performed to remove the 5'-DMT group from the terminal nucleotide, unless a "DMT-on" purification is planned.
Cleavage and Deprotection
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
-
Heating block or oven
Protocol:
-
Cleavage from Solid Support: After synthesis, the CPG support is transferred to a sealed vial. The oligonucleotide is cleaved from the support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours or at 55°C for 1 hour.
-
Base Deprotection: The benzoyl (Bz) protecting group on the cytosine base is removed during the cleavage step. For oligonucleotides containing only 2'-OMe modifications, the deprotection conditions are similar to those for standard DNA.[8] A common procedure is to heat the oligonucleotide in concentrated ammonium hydroxide at 55°C for 8-17 hours.[9] Alternatively, for faster deprotection, AMA can be used at 65°C for 10-15 minutes.[9][10] It is crucial to ensure complete removal of all base-protecting groups for the biological activity of the oligonucleotide.
Purification of the 2'-OMe Modified Oligonucleotide
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying 2'-OMe modified oligonucleotides to ensure high purity.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Desalting columns
Protocol:
-
Sample Preparation: After deprotection, the ammonium hydroxide or AMA solution is evaporated to dryness. The oligonucleotide pellet is resuspended in an appropriate volume of Mobile Phase A.
-
HPLC Purification:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The full-length product will typically elute as a major peak, well-separated from shorter failure sequences.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the main peak.
-
-
Desalting: The collected fractions are pooled, and the volatile TEAA buffer is removed by evaporation. The resulting oligonucleotide is desalted using a desalting column to remove any remaining salts.
-
Quantification and Quality Control: The final product is quantified by measuring its absorbance at 260 nm. The purity can be confirmed by analytical HPLC or mass spectrometry.
Visualizations
Oligonucleotide Synthesis Cycle
The following diagram illustrates the key steps in the solid-phase synthesis of an oligonucleotide using the phosphoramidite method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]
- 6. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 9. scribd.com [scribd.com]
- 10. glenresearch.com [glenresearch.com]
